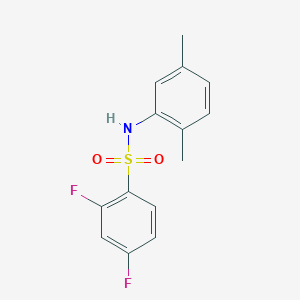
5-bromo-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as BRD0705, and it has been found to have promising properties that could lead to the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of BRD0705 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. BRD0705 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. BRD0705 has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer growth.
Biochemical and physiological effects:
BRD0705 has been found to have several biochemical and physiological effects that are relevant to its potential applications in medicine. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce inflammation in animal models of rheumatoid arthritis. BRD0705 has also been found to induce cell cycle arrest and apoptosis in cancer cells, which are mechanisms that can lead to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BRD0705 has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and is readily available for research purposes. However, there are also some limitations to its use in lab experiments. For example, it has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on BRD0705. One area of research could be the development of new drugs based on the structure of BRD0705 for the treatment of cancer and inflammation. Another area of research could be the investigation of the mechanism of action of BRD0705, which could lead to a better understanding of its effects and potential applications. Additionally, research could be conducted to optimize the synthesis method of BRD0705 to improve its yield and purity.
Synthesemethoden
The synthesis of BRD0705 involves several steps, including the reaction of 2,6-dimethylphenylamine with 5-bromothiophene-2-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of BRD0705 with good purity.
Wissenschaftliche Forschungsanwendungen
BRD0705 has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been found to have promising properties that could lead to the development of new drugs for the treatment of cancer, inflammation, and other diseases. BRD0705 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer therapy. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
5-bromo-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide |
|---|---|
Molekularformel |
C12H12BrNO2S2 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
5-bromo-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12BrNO2S2/c1-8-4-3-5-9(2)12(8)14-18(15,16)11-7-6-10(13)17-11/h3-7,14H,1-2H3 |
InChI-Schlüssel |
MKNXTAUUGCJGMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(S2)Br |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)

![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
